Agomelatine-d6 -

Agomelatine-d6

Catalog Number: EVT-1175235
CAS Number:
Molecular Formula: C15H17NO2
Molecular Weight: 249.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Agomelatine, a novel antidepressant, has garnered attention due to its unique pharmacological profile. It acts as a melatonergic agonist and a 5-HT2C receptor antagonist, which distinguishes it from traditional antidepressants that primarily target monoaminergic systems. The compound has shown promise in treating major depressive disorder (MDD) with fewer side effects and additional benefits such as improving sleep quality and circadian rhythm regulation378.

Applications in Various Fields

Depression and Anxiety Treatment

Agomelatine has been shown to be effective in treating MDD, with clinical trials demonstrating its efficacy at standard doses. It has been compared favorably to other antidepressants, with the added advantage of fewer adverse effects and no discontinuation syndrome. Its anxiolytic properties and ability to improve sleep patterns make it a valuable option for patients with depression and comorbid anxiety disorders237.

Circadian Rhythm and Sleep Disorders

The drug's melatonergic agonist properties enable it to act as a zeitgeber, or a synchronizer of the circadian system, which can be beneficial for patients with disrupted sleep-wake cycles. Studies have shown that agomelatine can improve sleep continuity, quality, and latency, making it a potential treatment for sleep disorders267.

Neurogenesis and Neuroprotection

Agomelatine has been found to enhance cell proliferation and neurogenesis in the hippocampus, a region implicated in mood regulation. This effect is thought to be mediated by its action on melatonergic and serotonergic receptors and may contribute to its antidepressant efficacy. Additionally, agomelatine has been shown to exert neuroprotective effects, such as reducing oxidative stress and preventing excitotoxicity, which could have implications for neurodegenerative diseases6910.

Aging and Cognitive Function

Recent research suggests that agomelatine may have a role in mitigating the effects of aging on the brain. It has been shown to improve neurodegeneration in a rat model of hippocampal aging by attenuating reactive oxygen species production, endoplasmic reticulum stress, mitochondrial dysfunction, and apoptosis. These findings indicate a potential application of agomelatine in improving cognitive function and memory in aging populations10.

Future Directions
  • Treatment Resistance: Exploring agomelatine's efficacy in treating depression and anxiety in cases where conventional therapies have been ineffective is a critical area for future research. [, ]

  • Combination Therapies: Assessing the effectiveness and safety of agomelatine in combination with other antidepressants or adjunctive therapies could lead to more personalized treatment strategies. []

  • Long-term Effects: Evaluating the long-term safety and efficacy of agomelatine, particularly regarding its potential for hepatotoxicity, is crucial for ensuring its safe and sustained use. [, , ]

  • Bioavailability Enhancement: Developing novel formulations or delivery systems, such as intranasal delivery or nano-formulations, to enhance agomelatine's bioavailability and brain targeting efficiency is a promising area for future research. [, , , ]

Agomelatine

Compound Description: Agomelatine is an atypical antidepressant drug that acts as a melatonin (MT1/MT2) receptor agonist and a selective serotonin (5-HT2C) receptor antagonist [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is primarily used to treat major depressive disorder and has shown potential in treating anxiety disorders, sleep disturbances in autism spectrum disorder, and seasonal affective disorder. Agomelatine's unique pharmacological profile, particularly its ability to resynchronize circadian rhythms, distinguishes it from traditional antidepressants.

Melatonin

Compound Description: Melatonin, a hormone naturally produced in the pineal gland, plays a crucial role in regulating circadian rhythms and sleep-wake cycles [, , , , ].

Relevance: Agomelatine and its deuterated analog, Agomelatine-d6, share structural similarities with melatonin and act as agonists at melatonin receptors (MT1 and MT2) [, ]. This shared mechanism contributes to their therapeutic effects on sleep disturbances and circadian rhythm disorders.

Fluoxetine

Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating depression and anxiety disorders [, , ].

Relevance: While structurally distinct from Agomelatine-d6, Fluoxetine serves as a comparator drug in several studies investigating the efficacy and mechanisms of action of Agomelatine and its derivatives [, ]. This comparison helps researchers understand the unique pharmacological profile and potential advantages of Agomelatine-d6 over traditional antidepressants like Fluoxetine.

Mirtazapine

Compound Description: Mirtazapine is an atypical antidepressant with a distinct pharmacological profile that includes antagonism at various serotonin receptors and alpha-2 adrenergic receptors [, ].

Relevance: Mirtazapine is another comparator drug used in studies evaluating the therapeutic effects of Agomelatine and its analogs on depression, anxiety, and sleep disturbances [, ]. Comparing Agomelatine-d6 to Mirtazapine helps researchers assess its efficacy, tolerability, and potential benefits in specific patient populations.

GW117

Compound Description: GW117 is a novel derivative of Agomelatine specifically designed to have a potentially improved safety profile, particularly regarding hepatotoxicity [].

Relevance: As a derivative of Agomelatine, GW117 shares core structural features with Agomelatine-d6 []. Researchers are investigating GW117 to develop new antidepressants with enhanced efficacy and reduced side effects compared to Agomelatine and other existing medications.

Source and Classification

Agomelatine-d6 is synthesized for research purposes and is primarily sourced from chemical suppliers specializing in isotopically labeled compounds. It is classified under psychoanaleptics, specifically as an antidepressant (ATC code: N06AX22) .

Synthesis Analysis

The synthesis of agomelatine-d6 involves several steps, including the introduction of deuterium atoms into the agomelatine structure. One common method for synthesizing agomelatine involves starting with 7-methoxytetralone, which undergoes a series of reactions to form the final product.

Key Steps in Synthesis:

  1. Formation of Intermediate Compounds: The initial step often involves the formation of a nitrile intermediate using cyanoacetic acid or acetonitrile.
  2. Reduction and Acetylation: The nitrile is then reduced to a primary amine, followed by acetylation to yield agomelatine.
  3. Deuteration: In the case of agomelatine-d6, deuterated reagents are employed during the reduction or acetylation steps to incorporate deuterium into the molecular structure.

The synthesis can be complex due to the need for specific reaction conditions, such as low temperatures and strong bases, particularly when utilizing acetonitrile as a source of cyano groups .

Molecular Structure Analysis

Agomelatine-d6 has a molecular formula of C15D6N2O2C_{15}D_6N_2O_2 and a molecular weight that reflects the incorporation of deuterium atoms. The structure consists of a naphthalene ring system linked to an acetic acid moiety, with specific substitutions that enhance its pharmacological properties.

Structural Characteristics:

  • Naphthalene Core: Provides hydrophobic interactions crucial for receptor binding.
  • Acetic Acid Side Chain: Facilitates interaction with melatonin receptors.
  • Deuterium Substitutions: Alter the compound's isotopic mass without significantly changing its chemical behavior.

The use of deuterium can influence pharmacokinetic properties, potentially improving metabolic stability .

Chemical Reactions Analysis

Agomelatine-d6 participates in various chemical reactions typical for its class of compounds. These include:

  • Receptor Binding Interactions: Agonistic activity at MT1 and MT2 receptors and antagonistic effects at 5-HT2C receptors.
  • Metabolic Reactions: Primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9/19. Deuteration may alter metabolic pathways slightly but does not fundamentally change them .
Mechanism of Action

Agomelatine-d6 acts through dual mechanisms:

  1. Melatonergic Agonism: By activating MT1 and MT2 receptors, it helps resynchronize circadian rhythms, which can be disrupted in depressive disorders.
  2. Serotonin Antagonism: Antagonism at the 5-HT2C receptor increases noradrenaline and dopamine release in specific brain regions, contributing to its antidepressant effects.

This mechanism does not involve direct inhibition of serotonin reuptake, differentiating it from many traditional antidepressants .

Physical and Chemical Properties Analysis

Agomelatine-d6 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (49 mg/mL) but poorly soluble in water (<1 mg/mL).
  • Stability: The presence of deuterium may enhance stability against metabolic degradation compared to non-deuterated counterparts.
  • Melting Point and Boiling Point: Specific values may vary based on purity but are generally consistent with similar compounds in its class .
Applications

Agomelatine-d6 is primarily utilized in research settings to study its pharmacological properties and potential therapeutic applications. Its unique isotopic labeling allows for advanced studies in pharmacokinetics and metabolism, providing insights into how modifications affect drug behavior.

Research Applications:

  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion.
  • Mechanistic Studies: Investigating receptor interactions and downstream effects on neurotransmitter systems.
  • Clinical Research: Evaluating efficacy and safety profiles compared to non-deuterated forms .
Chemical and Pharmacological Background of Agomelatine-d6

Structural Characteristics and Isotopic Labeling

Agomelatine-d6 (chemical name: N-[2-(7-(Methoxy-d3)naphthalen-1-yl)ethyl]acetamide-2,2,2-d3; synonyms: S-20098-d6) is a deuterium-labeled isotopologue of the antidepressant compound agomelatine. Its molecular formula is C₁₅H₁₁D₆NO₂, with a molecular weight of 249.34 g/mol, compared to 243.30 g/mol for unlabeled agomelatine (C₁₅H₁₇NO₂) [5] [6]. The deuterium atoms are strategically incorporated at two molecular sites: a trideuteromethoxy group (-OCD₃) replacing the methoxy moiety at the naphthalene ring's 7-position, and a trideuteromethyl group (-C(O)CD₃) replacing the acetyl methyl in the acetamide side chain [6] [7]. This specific labeling pattern is illustrated in the SMILES notation: O=C(NCCC₁=C₂C=C(OC([²H])([²H])[²H])C=CC₂=CC=C₁)C([²H])([²H])[²H] [5].

The isotopic substitution maintains identical steric and electronic properties to the protiated molecule due to deuterium's near-identical atomic radius to hydrogen and minimal electronic effects. However, the increased atomic mass alters vibrational frequencies and bond dissociation energies. Crucially, the carbon-deuterium (C-D) bond exhibits greater kinetic stability than the carbon-hydrogen (C-H) bond, particularly toward oxidative metabolic processes mediated by cytochrome P450 enzymes [6]. This isotopic modification creates a mass difference of 6 atomic mass units between the labeled and unlabeled species, enabling unambiguous differentiation via mass spectrometry.

Table 1: Structural Comparison of Agomelatine and Agomelatine-d6

CharacteristicAgomelatineAgomelatine-d6
Chemical NameN-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamideN-[2-(7-(Methoxy-d3)naphthalen-1-yl)ethyl]acetamide-2,2,2-d3
Molecular FormulaC₁₅H₁₇NO₂C₁₅H₁₁D₆NO₂
Molecular Weight243.30 g/mol249.34 g/mol
Deuterium PositionsNoneMethoxy group (-OCD₃), Acetyl methyl group (-C(O)CD₃)
CAS Number138112-76-21079389-42-6

Pharmacological Role of Agomelatine in Neuropsychiatric Disorders

Agomelatine, the parent compound of agomelatine-d6, is classified as a Melatonin Agonist and Selective Serotonin antagonist (MASS). It exhibits a distinct pharmacological profile among antidepressants, combining agonism at melatonin MT₁ and MT₂ receptors with antagonism at serotonin 5-HT₂C receptors [1] [3]. Clinically, agomelatine is prescribed for major depressive disorder in adults, demonstrating efficacy comparable to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) but with a differing adverse effect profile [1] [9]. Its unique mechanism addresses two key pathophysiological aspects of depression: disrupted circadian rhythms and monoaminergic dysregulation.

Beyond depression, preclinical and clinical evidence suggests therapeutic potential in generalized anxiety disorder, where it modulates amygdala hyperactivity and enhances prefrontal dopaminergic and noradrenergic neurotransmission [3]. Emerging research explores applications in neurodevelopmental disorders, including autism spectrum disorder and attention deficit hyperactivity disorder. Agomelatine improves sleep-wake cycle synchronization and enhances cortical dopaminergic and noradrenergic tone, potentially addressing core symptoms like circadian disruption and attentional deficits [3]. In animal models relevant to autism (valproic acid-induced), agomelatine demonstrated modulation of glutamatergic signaling and neuronal plasticity markers, suggesting neuroprotective effects [3]. Agomelatine also increases expression of the activity-regulated cytoskeleton-associated protein in the prefrontal cortex, a key mediator of synaptic plasticity involved in learning and long-term memory consolidation [3].

Table 2: Pharmacological Targets and Functional Effects of Agomelatine

Target SystemReceptor SubtypesAgomelatine ActionFunctional Outcome
Melatonergic SystemMT₁, MT₂Potent agonist (Kᵢ ~10⁻¹⁰ M) [1]Circadian rhythm resynchronization, Sleep-wake cycle normalization, Phase-shifting of biological rhythms
Serotonergic System5-HT₂CNeutral antagonist (pKᵢ = 6.2) [1]Increased prefrontal dopamine and norepinephrine release, Antidepressant and nootropic effects, Anxiolytic effects via GABAergic modulation
Serotonergic System5-HT₂BAntagonist (pKᵢ = 6.6) [1]Reduced neuropathic pain (preclinical), Potential cardiovascular effects
Neurotrophic EffectsN/ASynergistic MT/5-HT₂C actionIncreased hippocampal neurogenesis, Synaptic remodeling, Enhanced neuronal survival

Mechanism of Action: Melatonin Receptor Agonism and 5-HT2C Antagonism

Agomelatine's therapeutic effects stem from a synergistic interaction between its melatonergic agonist and serotonergic antagonist properties. As a high-affinity agonist at melatonin MT₁ and MT₂ receptors (Kᵢ ≈ 10⁻¹⁰ M), it mimics endogenous melatonin's chronobiotic actions [1] [7]. Activation of MT₁ receptors in the suprachiasmatic nucleus inhibits neuronal firing, contributing to circadian phase resetting. MT₂ receptor activation mediates phase-shifting effects and regulation of rapid eye movement sleep [1]. This dual receptor agonism promotes resynchronization of disrupted circadian rhythms, a core feature of major depressive disorder and other neuropsychiatric conditions.

Concurrently, agomelatine functions as a neutral antagonist at 5-HT₂C receptors. Unlike inverse agonists, neutral antagonists block both constitutive and agonist-stimulated receptor activity without intrinsic effects on basal signaling [1] [7]. Antagonism of 5-HT₂C receptors disinhibits dopaminergic and noradrenergic neurotransmission in the prefrontal cortex. Specifically, 5-HT₂C blockade increases burst firing of dopaminergic neurons in the ventral tegmental area and noradrenergic neurons in the locus coeruleus, elevating extracellular dopamine and norepinephrine levels in corticolimbic structures without affecting striatal or nucleus accumbens dopamine [1] [3]. This regionally selective enhancement of monoamine transmission underpins agomelatine's antidepressant efficacy while minimizing risks of motor side effects or abuse potential.

Notably, cellular studies reveal heteromeric complexes between MT₁/MT₂ and 5-HT₂C receptors, providing a molecular basis for the observed synergy [1]. This interaction enhances hippocampal neurogenesis, neuronal maturation, and survival through upregulated neurotrophic factors (particularly brain-derived neurotrophic factor), synaptic remodeling, and modulation of glutamate signaling [1] [7]. Agomelatine also modulates glutamatergic neurotransmission in regions associated with mood and cognition, contributing to its neuroplastic effects [3].

Rationale for Deuterium Labeling in Pharmacological Research

Deuterium labeling, as exemplified in agomelatine-d6, serves as an indispensable tool in modern drug development and pharmacological research. The primary application of deuterated analogs like agomelatine-d6 is as internal standards in mass spectrometry-based bioanalytical methods [5] [6]. The six atomic mass unit difference between agomelatine-d6 and its protiated counterpart allows for precise discrimination and quantification using techniques such as liquid chromatography-tandem mass spectrometry. This isotopic separation eliminates ion suppression effects and matrix interference, enabling accurate measurement of agomelatine concentrations in complex biological matrices (plasma, serum, cerebrospinal fluid, brain tissue) during pharmacokinetic and metabolism studies [6].

The kinetic isotope effect conferred by deuterium substitution can also provide insights into metabolic pathways. While not a therapeutic agent itself, agomelatine-d6 enables detailed investigation of agomelatine's metabolic fate. Agomelatine undergoes extensive first-pass metabolism primarily via hepatic cytochrome P450 isoforms CYP1A2 (90%) and CYP2C9 (10%), producing major metabolites including 3-hydroxy-agomelatine and 7-desmethyl-agomelatine [1] [9]. The C-D bonds in agomelatine-d6 exhibit enhanced metabolic stability compared to C-H bonds, particularly toward oxidative processes. While the deuterated form is not marketed for therapeutic use, studying its metabolism helps identify vulnerable metabolic sites and potential drug-drug interactions [5] [6].

Furthermore, deuterated analogs assist in distinguishing administered drug from endogenous compounds or metabolites in distribution studies. Using agomelatine-d6 in preclinical research enables precise tracking of tissue distribution and blood-brain barrier penetration without interference from endogenous analogs [6]. This application is particularly valuable in neuropharmacology, where understanding CNS penetration is critical for drugs targeting psychiatric disorders. The isotopic label allows researchers to conduct mass balance studies with high specificity, providing detailed insights into absorption, distribution, metabolism, and excretion profiles that inform clinical development and therapeutic monitoring strategies.

Properties

Product Name

Agomelatine-d6

IUPAC Name

2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide

Molecular Formula

C15H17NO2

Molecular Weight

249.34 g/mol

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3

InChI Key

YJYPHIXNFHFHND-WFGJKAKNSA-N

SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Synonyms

N-[2-(7-Methoxy-1-naphthalenyl)ethyl]acetamide-d6; N-[2-(7-Methoxy-1-naphthyl)_x000B_ethyl]acetamide-d6; S 20098-d6; Valdoxan-d6

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.